molecular formula C12H14N2 B1646057 6-pyrrolidin-1-yl-1H-indole

6-pyrrolidin-1-yl-1H-indole

Cat. No. B1646057
M. Wt: 186.25 g/mol
InChI Key: LUIKIBSWOMGISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-pyrrolidin-1-yl-1H-indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-pyrrolidin-1-yl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-pyrrolidin-1-yl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-pyrrolidin-1-yl-1H-indole

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-pyrrolidin-1-yl-1H-indole

InChI

InChI=1S/C12H14N2/c1-2-8-14(7-1)11-4-3-10-5-6-13-12(10)9-11/h3-6,9,13H,1-2,7-8H2

InChI Key

LUIKIBSWOMGISW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC3=C(C=C2)C=CN3

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-bromo-1H-indole (300 mg, 1.53 mmol) in DMSO (2 mL) was placed in a 10 mL sealed tube and sparged with nitrogen. Pyrrolidine (1.09 g, 15.33 mmol) was then added, followed by the addition of cesium carbonate (1 g, 3.07 mmol), copper (I) iodide (30 mg, 0.16 mmol), and L-proline (200 mg, 1.74 mmol). The resulting solution was stirred for 20 hours at 94° C. The reaction mixture was then quenched by the addition of iced water (30 mL). The resulting solution was extracted with ethyl acetate (3×100 mL) and the organic layers were combined, dried (MgSO4) and concentrated. The residue was purified by column chromatography using a 1:2 ethyl acetate/petroleum ether solvent system to give 160 mg (47%) of 6-(pyrrolidin-1-yl)-1H-indole as a tan crystalline solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-(1-Methyl-1H-indol-6-yl)-pyrrolidine-2,5-dione (3.8 g, 17.7 mmol) in tetrahydrofuran (75 ml) was treated with lithium aluminum hydride in tetrahydrofuran (88 ml, 1.0 M, 88 mmol) for 2 hours at room temperature. The mixture was cooled and treated with aqueous sodium sulfate. The mixture was extracted with ether and the organic layer was concentrated. Chromatography of the crude product over silica gel with 70% hexane/ethyl acetate gave 6-pyrrolidin-1-yl-1H-indole as a white solid.
Name
1-(1-Methyl-1H-indol-6-yl)-pyrrolidine-2,5-dione
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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